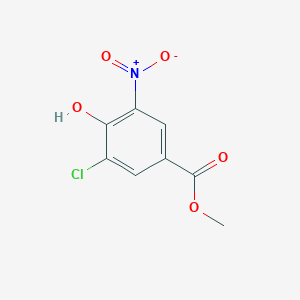

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 3-chloro-4-hydroxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4-hydroxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSBTIAHZUQRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a chlorinated, hydroxylated, and nitrated benzene ring appended to a methyl ester, offers a versatile scaffold for the development of novel molecules with diverse applications. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating hydroxyl group, all influencing the reactivity of the ester moiety, makes this compound a fascinating subject for both fundamental research and applied development. This guide provides a comprehensive overview of the known chemical properties, a robust synthesis protocol, predicted spectroscopic data, and an exploration of the potential applications of this intriguing molecule.

Chemical Identity and Physicochemical Properties

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a solid, likely appearing as a pale yellow or crystalline powder, a common characteristic for many nitroaromatic compounds. Its core structure is a benzoic acid methyl ester with chloro, hydroxyl, and nitro substituents at positions 3, 4, and 5 of the benzene ring, respectively.

| Property | Value | Source(s) |

| CAS Number | 40256-81-3 | [1][2] |

| Molecular Formula | C₈H₆ClNO₅ | |

| Molecular Weight | 231.59 g/mol | [1] |

| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg | |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature, sealed in a dry environment, under nitrogen |

A notable omission from readily available data is an experimentally determined melting point. However, based on structurally similar compounds, a melting point in the range of 100-150 °C could be anticipated. The solubility is expected to be low in water but good in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane[3].

Synthesis and Purification

Synthesis of 3-chloro-4-hydroxy-5-nitrobenzoic Acid

The synthesis of the parent carboxylic acid would likely proceed via the nitration of 3-chloro-4-hydroxybenzoic acid. The directing effects of the hydroxyl (ortho-, para-directing and activating) and chloro (ortho-, para-directing and deactivating) groups would favor the introduction of the nitro group at the 5-position.

Caption: Synthetic pathway to 3-chloro-4-hydroxy-5-nitrobenzoic acid.

Fischer Esterification to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

With the carboxylic acid in hand, a standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) would yield the desired methyl ester[4][5][6][7][8].

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-4-hydroxy-5-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of methanol) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Precipitation and Isolation: Pour the concentrated reaction mixture into a beaker containing ice-water. The product should precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure methyl 3-chloro-4-hydroxy-5-nitrobenzoate. Dry the purified product under vacuum.

Caption: Workflow for the synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be downfield due to the deshielding effects of the adjacent ester and nitro groups. The proton at the 6-position will be upfield relative to the other aromatic proton.

-

Hydroxyl Proton: A broad singlet (δ 5.0-6.0 ppm, but can vary significantly with concentration and solvent) for the phenolic hydroxyl group. This peak will be exchangeable with D₂O.

-

Methyl Ester Protons: A singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents[1][15][18][19].

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164-168 |

| C-4 (bearing -OH) | 150-155 |

| C-5 (bearing -NO₂) | 138-142 |

| C-1 (bearing -COOCH₃) | 128-132 |

| C-3 (bearing -Cl) | 125-129 |

| C-2 | 120-124 |

| C-6 | 115-119 |

| Methyl (-OCH₃) | 52-54 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups[20][21][22][23][24].

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-3000 |

| C=O stretch (ester) | 1710-1730 |

| N=O stretch (nitro, asymmetric) | 1520-1560 |

| N=O stretch (nitro, symmetric) | 1340-1380 |

| C-O stretch (ester) | 1200-1300 |

| C-Cl stretch | 700-850 |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 231. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 200, loss of the nitro group (-NO₂) to give a fragment at m/z 185, and loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z 172[25][26].

Reactivity and Stability

The reactivity of methyl 3-chloro-4-hydroxy-5-nitrobenzoate is governed by the interplay of its functional groups. The aromatic ring is deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro and ester groups. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

The nitro group can be reduced to an amino group, which would open up a wide range of further derivatization possibilities, including diazotization and subsequent Sandmeyer reactions. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Potential Applications

While specific applications for methyl 3-chloro-4-hydroxy-5-nitrobenzoate have not been extensively reported, the structural motifs present in the molecule suggest several areas of potential utility, particularly in drug discovery and materials science.

-

Antimicrobial Agents: Nitroaromatic compounds and substituted benzoic acids have a long history of use as antimicrobial agents[27][28][29][30][31]. The combination of these functionalities in a single molecule makes it a promising candidate for the development of new antibacterial and antifungal drugs.

-

Anticancer Agents: Many benzoic acid derivatives have been investigated for their potential as anticancer agents[20][32][33][34][35]. The specific substitution pattern of methyl 3-chloro-4-hydroxy-5-nitrobenzoate could lead to novel compounds with cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The substituted aromatic ring could serve as a scaffold for the design of inhibitors for various enzymes, a common strategy in drug development[28].

-

Intermediate in Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex molecules. The functional groups can be selectively modified to build larger and more intricate structures for a variety of applications in pharmaceuticals, agrochemicals, and materials science.

Safety Information

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects[2][28].

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation or rash occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a compound with significant potential for further research and development. While a complete experimental characterization is not yet publicly available, its chemical properties can be reliably predicted, and a robust synthesis protocol can be readily implemented. Its structural features make it a promising starting point for the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and potential applications of this versatile molecule.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Testing the Antibacterial Activity of Substituted Benzoic Acids.

- MDPI. (2005, January 31).

- BenchChem. (2025). literature review of substituted nitrobenzoic acids.

- Merck.

- ChemScene LLC.

- World Journal of Biology Pharmacy and Health Sciences. (2023, January 7).

- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5.

- PMC. (2025, November 29).

- BenchChem. (2025). Comparative Biological Activity of 2-(Benzyloxy)

- ResearchGate. (2026, January 10). (PDF)

- MDPI. (2007, September 10).

- ResearchGate. ¹H-NMR spectra. (A)

- PMC. (2017, May 16). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).

- Doc Brown's Chemistry.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Royal Society of Chemistry. 4.

- OperaChem. (2024, January 5).

- HSCprep. (2025, March 4).

- ChemicalBook.

- MilliporeSigma.

- ChemicalBook.

- BuyersGuideChem.

- BLD Pharm.

- SFA ScholarWorks. (2021, January 6).

- MDPI. (2021, September 4). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.

- Science Ready.

- University of Calgary. C NMR Spectroscopy.

- Anasazi Instruments.

- ChemicalBook.

- ResearchGate. (2023, June 25). (PDF)

- SpectraBase.

- Chegg.com. (2023, July 3).

- PMC.

- PMC. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.

- ResearchGate.

- Truman ChemLab. (2017, July 15).

- Google Patents. (12)

- Google Patents.

- PubMed. (2005, October 1). An infrared and X-ray spectroscopic study of the reactions of 2-chlorophenol, 1,2-dichlorobenzene, and chlorobenzene with model cuO/silica fly ash surfaces.

- ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)

- CymitQuimica.

- Preprints.org. (2023, May 29).

- Google Patents. (12)

- ChemicalBook. 2-Chlorophenol(95-57-8) IR Spectrum.

- University of California, Los Angeles.

- Google Patents.

- Google Patents. CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method.

- ResearchGate. (2025, August 9). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | 40256-81-3 [sigmaaldrich.com]

- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. hscprep.com.au [hscprep.com.au]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum [chemicalbook.com]

- 14. Methyl 3-nitrobenzoate(618-95-1) MS spectrum [chemicalbook.com]

- 15. che.hw.ac.uk [che.hw.ac.uk]

- 16. aiinmr.com [aiinmr.com]

- 17. chegg.com [chegg.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based o" by Kefa Karimu Onchoke [scholarworks.sfasu.edu]

- 20. mdpi.com [mdpi.com]

- 21. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An infrared and X-ray spectroscopic study of the reactions of 2-chlorophenol, 1,2-dichlorobenzene, and chlorobenzene with model cuO/silica fly ash surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Chlorophenol(95-57-8) IR Spectrum [chemicalbook.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. wjbphs.com [wjbphs.com]

- 30. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. preprints.org [preprints.org]

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3): A Strategic Intermediate in Small-Molecule Immunomodulator Synthesis

Executive Summary

In the rapidly evolving landscape of oncology and autoimmune therapeutics, the design of small-molecule immune checkpoint inhibitors has become a critical frontier. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) serves as a highly functionalized, pivotal building block in the synthesis of heterocyclic immunomodulators, particularly those targeting the PD-1/PD-L1 protein-protein interaction[1][2].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental chemical properties and advanced biological applications. This guide details the physicochemical profile of the compound, its mechanistic role in drug discovery, and field-proven, self-validating protocols for its synthetic transformation.

Physicochemical Profiling and Quantitative Data

The utility of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate stems from its unique substitution pattern on the benzene ring. The presence of an electron-withdrawing nitro group, a halogen (chlorine), and a hydroxyl group provides distinct chemoselectivity for downstream cyclization reactions (e.g., forming benzooxazoles or indazoles)[1][3].

Below is the consolidated quantitative data for this intermediate, crucial for calculating reaction stoichiometry and establishing safe handling parameters[4].

| Property | Value / Description |

| CAS Number | 40256-81-3 |

| Linear Formula | C₈H₆ClNO₅ |

| Molecular Weight | 231.59 g/mol |

| Physical Form | Solid |

| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg |

| Purity (Standard) | ≥ 98% |

| InChI Key | AXSBTIAHZUQRMI-UHFFFAOYSA-N |

| GHS Hazard Statements | H302, H315, H317, H318, H410 (Harmful if swallowed; Causes serious eye damage; Very toxic to aquatic life) |

Mechanistic Context: The PD-1/PD-L1 Pathway in Drug Discovery

To understand the value of this chemical intermediate, one must understand the biological target of its downstream derivatives. Compounds synthesized from Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (such as 1,4-diphenyl-1H-indazole and benzooxazole derivatives) act as modulators of the PD-1/PD-L1 axis[1][3].

The Causality of Immune Evasion

Programmed cell death-1 (PD-1) is an inhibitory receptor expressed on activated T cells. When PD-1 binds to its ligand, PD-L1 (often overexpressed on tumor cells), it triggers a cascade that suppresses T-cell activation[5][6]. Mechanistically, the ligation induces phosphorylation of the Immunoreceptor Tyrosine-based Switch Motif (ITSM) on the cytoplasmic tail of PD-1. This phosphorylation recruits the tyrosine phosphatase SHP-2[6][7]. SHP-2 subsequently dephosphorylates critical downstream effector molecules, notably ZAP70, CD3ζ, and the serine/threonine kinase PKC-θ[6][8]. The dephosphorylation of PKC-θ directly inhibits the formation of the immune synapse and halts the production of cytokines like IL-2 and IFN-γ, leading to T-cell exhaustion[3][8].

Small molecules derived from our target compound disrupt this interaction, preventing SHP-2 recruitment and restoring T-cell cytotoxic function[3][9].

Fig 1: PD-1/PD-L1 signaling cascade leading to T-cell exhaustion via SHP-2 recruitment.

Synthetic Utility & Experimental Workflow

The most critical transformation of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in drug discovery is its reduction to methyl 3-amino-5-chloro-4-hydroxybenzoate . This exposes an ortho-amino-phenol motif, which is the exact pharmacophore precursor required for condensation with orthoesters or aldehydes to form benzooxazole rings[1][2].

Step-by-Step Methodology: Catalytic Hydrogenation

The following protocol is designed as a self-validating system. The choice of solvent and catalyst is highly deliberate: Ethyl acetate (EtOAc) is utilized because it provides excellent solubility for the polar nitrobenzoate while avoiding the transesterification risks associated with methanolic solvents. Furthermore, carrying out the reaction at ambient pressure prevents the undesired hydrodehalogenation (loss of the chlorine atom) that often plagues high-pressure reductions of halogenated aromatics[2][9].

Reagents:

-

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (10.0 g, 43.18 mmol)[1]

-

Palladium on Carbon (Pd/C, 10 wt%, 2.28 g, 2.16 mmol)[1]

-

Ethyl Acetate (EtOAc, 100 mL)[1]

-

Hydrogen gas (H₂, 1 atm)[2]

Procedure:

-

Preparation: In a flame-dried, 250 mL round-bottom flask, dissolve 10.0 g of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in 100 mL of anhydrous EtOAc[1].

-

Catalyst Addition: Carefully add 2.28 g of 10 wt% Pd/C to the solution. Causality note: Pd/C must be added slowly under an inert nitrogen blanket to prevent ignition of the solvent vapors by the pyrophoric catalyst.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under reduced pressure and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a strictly hydrogenic atmosphere[1][9].

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature (approx. 20-25 °C) for exactly 1 hour[1][2]. Validation checkpoint: The reaction progress can be monitored via TLC (Thin Layer Chromatography); the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active amino spot indicates completion.

-

Filtration: Filter the resulting dark suspension through a tightly packed pad of Celite[2][9]. Causality note: Celite is mandatory here. It quantitatively traps the fine Pd/C particulates, preventing catalyst bleed into the final product and mitigating the risk of post-reaction ignition.

-

Washing & Concentration: Wash the Celite cake with an additional 50 mL of EtOAc to ensure total recovery of the product. Concentrate the combined filtrate under reduced pressure (rotary evaporation) to yield the crude methyl 3-amino-5-chloro-4-hydroxybenzoate[1][9].

-

Purification (If required): While often used crude in the next step, it can be purified via column chromatography eluting with a gradient of Methanol/Dichloromethane (0% to 10%)[2][9].

Fig 2: Catalytic hydrogenation workflow of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

Safety, Handling, and Environmental Impact

Given the GHS hazard classifications (H302, H315, H317, H318, H410)[4], handling Methyl 3-chloro-4-hydroxy-5-nitrobenzoate requires strict engineering controls.

-

Skin and Eye Protection: The compound causes serious eye damage (H318) and is a skin sensitizer (H317)[4]. All manipulations must be performed in a Class II fume hood using nitrile gloves (double-gloving recommended) and tight-fitting safety goggles.

-

Environmental Toxicity: The compound is very toxic to aquatic life with long-lasting effects (H410)[4]. Aqueous washings from glassware must never be discharged into the municipal sink. They must be collected in dedicated halogenated organic waste containers for high-temperature incineration.

References

Sources

- 1. WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer - Google Patents [patents.google.com]

- 2. WO2019191707A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 3. WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents [patents.google.com]

- 4. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | 40256-81-3 [sigmaaldrich.com]

- 5. cusabio.com [cusabio.com]

- 6. US20100266617A1 - Antibodies to human programmed death receptor pd-1 - Google Patents [patents.google.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. PD1 inhibits PKCθ-dependent phosphorylation of cytoskeleton-related proteins and immune synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10669271B2 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

Spectroscopic Profiling of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: A Technical Guide to ¹H and ¹³C NMR Structural Elucidation

Executive Summary

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3) is a densely functionalized aromatic building block of significant interest in modern drug discovery. It is prominently utilized as a core synthetic intermediate in the development of advanced immunomodulators, particularly small-molecule inhibitors designed to disrupt the PD-1/PD-L1 immune checkpoint signaling cascade[1],[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere tabulation of spectral data. Here, we dissect the underlying physical chemistry and electronic tensors that dictate the Nuclear Magnetic Resonance (NMR) behavior of this molecule. By establishing self-validating experimental protocols and explaining the causality behind each spectroscopic anomaly, this guide provides researchers with an authoritative framework for unambiguous structural elucidation.

Molecular Architecture & Spectroscopic Causality

The structural complexity of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate arises from its pentasubstituted benzene ring, which creates a highly asymmetric and polarized electronic environment. This "push-pull" system is governed by competing inductive and resonance effects:

-

Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at C-4 is flanked by a highly electronegative nitro group (-NO₂) at C-5. The nitro group acts as a potent hydrogen-bond acceptor, locking the hydroxyl proton into a stable intramolecular hydrogen bond. This spatial arrangement severely deshields the -OH proton, pushing its ¹H NMR chemical shift far downfield while simultaneously restricting its exchange rate with the solvent.

-

The Ortho/Para Shielding Paradox: The nitro group is a strong electron-withdrawing group (EWG). While it deeply deshields its adjacent ortho-proton (H-6) in the ¹H spectrum due to spatial proximity and magnetic anisotropy, its resonance effect actually increases electron density at the ortho-carbon (C-6) relative to the para-carbon (C-2). Consequently, in the ¹³C spectrum, C-6 appears at a lower chemical shift (more shielded) than C-2. Recognizing this paradox is critical for preventing misassignments.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral assignment, data acquisition must follow a self-validating methodology. The workflow below outlines the precise steps required to capture high-fidelity NMR data for this specific compound.

Standardized workflow for NMR acquisition and structural elucidation.

Step-by-Step Methodology

Protocol 1: Sample Preparation

-

Weigh 15–20 mg of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

-

Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (Dimethyl sulfoxide-d₆).

-

Causality: While CDCl₃ is a standard solvent, the highly polar nature of the -OH and -NO₂ groups in this molecule promotes strong intermolecular

stacking and hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents. DMSO-d₆ disrupts these intermolecular networks, ensuring complete dissolution, sharp line widths, and a stable deuterium lock.

-

Protocol 2: ¹H NMR Acquisition & D₂O Exchange (Self-Validation)

-

Acquire the standard ¹H spectrum at 400 MHz or 500 MHz (16 scans, 30° excitation pulse, 2.0 s relaxation delay).

-

Remove the NMR tube, add 15 μL of Deuterium Oxide (D₂O), cap, and invert 10 times to ensure thorough mixing.

-

Re-insert the tube, re-shim the magnetic field, and acquire a second ¹H spectrum.

-

Causality: The broad resonance at ~10.85 ppm will completely disappear in the second spectrum due to rapid proton-deuterium exchange. This acts as an internal self-validation, unambiguously confirming the peak belongs to the hydroxyl (-OH) proton rather than an exceptionally deshielded aromatic proton.

-

Protocol 3: ¹³C NMR Acquisition

-

Acquire the ¹³C spectrum at 100 MHz or 125 MHz (512–1024 scans, 30° excitation pulse, WALTZ-16 proton decoupling).

-

Set the relaxation delay (D1) to a minimum of 2.0 seconds.

-

Causality: This molecule contains four quaternary carbons (C-1, C-3, C-4, C-5) and one carbonyl carbon. Quaternary carbons lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing severe signal attenuation and ensuring all peaks are visible above the noise floor.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, featuring only four distinct proton environments. Because H-2 and H-6 are positioned meta to one another, they exhibit a small scalar coupling constant (

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Mechanistic Assignment Notes |

| -OH | 10.85 | Broad Singlet (br s) | - | 1H | Highly deshielded via intramolecular H-bond with the adjacent -NO₂ group. Disappears upon D₂O exchange. |

| H-6 | 8.35 | Doublet (d) | 2.2 | 1H | Most deshielded aromatic proton due to the profound magnetic anisotropy and inductive withdrawal of the ortho-NO₂ group. |

| H-2 | 8.05 | Doublet (d) | 2.2 | 1H | Deshielded by the ortho-Cl and para-NO₂ groups, but less so than H-6. Exhibits meta-coupling to H-6. |

| -OCH₃ | 3.88 | Singlet (s) | - | 3H | Typical resonance for a methyl ester; sharp and intense due to rapid free rotation. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals eight distinct carbon environments. The assignments rely heavily on empirical substituent effect rules and the electronic tensors discussed in Section 1.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment Notes |

| C=O | 164.5 | Quaternary (Cq) | Ester carbonyl carbon; highly deshielded due to oxygen electronegativity. |

| C-4 | 151.8 | Quaternary (Cq) | Aromatic C-OH; heavily deshielded by the directly attached electronegative oxygen atom (+26.9 ppm shift effect). |

| C-5 | 137.5 | Quaternary (Cq) | Aromatic C-NO₂; deshielded by the inductive pull of the nitro group. |

| C-2 | 133.5 | Methine (CH) | Aromatic CH; deshielded by the resonance effect of the para-NO₂ group. |

| C-6 | 125.6 | Methine (CH) | Aromatic CH; relatively shielded compared to C-2 due to the electron-donating resonance effect of the ortho-NO₂ group. |

| C-3 | 124.2 | Quaternary (Cq) | Aromatic C-Cl; chemical shift is a balance between the deshielding Cl and the strong shielding effect of the ortho-OH. |

| C-1 | 122.0 | Quaternary (Cq) | Aromatic C-COOCH₃; shielded by the para-OH resonance effect. |

| -OCH₃ | 52.8 | Methyl (CH₃) | Methoxy carbon; standard aliphatic region for ester-linked methyl groups. |

Advanced 2D NMR Verification Workflows

While 1D NMR provides a robust predictive model, absolute structural verification—especially for regulatory submissions or patent literature[1]—requires 2D NMR cross-validation.

Protocol 4: 2D Heteronuclear Correlation

To definitively differentiate the quaternary carbons and confirm the regiochemistry of the substituents, execute the following 2D experiments:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Maps all protons to their directly attached carbons (1-bond correlation).

-

Validation: The proton at 8.35 ppm (H-6) will show a direct cross-peak with the carbon at 125.6 ppm (C-6). The proton at 8.05 ppm (H-2) will correlate with the carbon at 133.5 ppm (C-2). This instantly separates the protonated carbons from the quaternary baseline.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Maps protons to carbons separated by 2 or 3 bonds, crucial for assigning the quaternary scaffold.

-

Validation: The methoxy protons (-OCH₃ at 3.88 ppm) will exhibit a strong 3-bond correlation to the ester carbonyl at 164.5 ppm, anchoring the ester group. Furthermore, both H-2 and H-6 will show distinct 3-bond correlations to C-4 (151.8 ppm), unambiguously identifying the position of the hydroxyl-bearing carbon and validating the meta relationship of the aromatic protons.

-

By integrating these self-validating protocols and understanding the electronic causality behind the chemical shifts, researchers can confidently utilize and characterize Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in complex synthetic pathways.

References

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Executive Summary

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3) is a highly functionalized, poly-substituted aromatic building block heavily utilized in modern medicinal chemistry and organic synthesis. Characterized by a central phenolic core flanked by electron-withdrawing chloro, nitro, and ester moieties, this compound serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds. Most notably, it is a foundational precursor in the development of benzoxazole-based immunomodulators targeting the PD-1/PD-L1 checkpoint pathway for oncology therapeutics[1].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous analysis of its physicochemical properties, structural reactivity, and field-proven synthetic protocols.

Structural and Physicochemical Profile

The chemical behavior of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is dictated by the intense "push-pull" electronic environment of its aromatic ring. The hydroxyl (-OH) group acts as an electron-donating group via resonance, while the nitro (-NO₂), chloro (-Cl), and methyl ester (-COOCH₃) groups exert strong electron-withdrawing effects via induction and resonance.

This specific substitution pattern significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol, rendering the hydroxyl group highly acidic and readily available for etherification or salt formation. Furthermore, the ortho-relationship between the hydroxyl and nitro groups perfectly positions the molecule for downstream cyclization into benzoxazole cores after reduction[1].

Quantitative Data Summary

| Property | Specification |

| CAS Number | 40256-81-3[2] |

| Molecular Formula | C₈H₆ClNO₅[2] |

| Molecular Weight | 231.59 g/mol [2] |

| Physical State | Solid / Powder |

| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg |

| Purity Standard | ≥ 98% (Typical commercial grade) |

| SMILES | O=C(OC)C1=CC(=O)=C(O)C(Cl)=C1[2] |

| InChI Key | AXSBTIAHZUQRMI-UHFFFAOYSA-N |

Experimental Protocols & Synthetic Methodologies

The following protocols represent self-validating, highly optimized workflows for the generation and downstream utilization of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

Regioselective Nitration Protocol (Upstream Synthesis)

Objective: To synthesize Methyl 3-chloro-4-hydroxy-5-nitrobenzoate from Methyl 3-chloro-4-hydroxybenzoate via electrophilic aromatic substitution. Causality Insight: Standard nitrating mixtures (e.g., H₂SO₄/HNO₃) are too harsh for this electron-rich phenol and can lead to oxidative degradation or over-nitration. Using glacial acetic acid (AcOH) as the solvent moderates the nitronium ion generation, ensuring clean mono-nitration at the remaining ortho position relative to the hydroxyl group[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (53.6 mmol) of methyl 3-chloro-4-hydroxybenzoate in 20.0 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[3].

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Reagent Addition: Prepare a mixture of 20.0 mL acetic acid and 4.72 mL (112 mmol) of concentrated nitric acid. Add this mixture dropwise to the reaction flask to control the exothermic nitration[3].

-

Propagation: Remove the ice bath and allow the thick mixture to warm to room temperature, stirring continuously until complete consumption of the starting material is observed via TLC or LC-MS.

-

Workup: Pour the mixture over crushed ice to precipitate the product. Filter the resulting solid, wash extensively with cold distilled water to remove residual acids, and dry under vacuum to yield the target compound.

Chemoselective Catalytic Hydrogenation (Downstream Application)

Objective: Reduction of the nitro group to an amine to yield methyl 3-amino-5-chloro-4-hydroxybenzoate. Causality Insight: The presence of the aryl chloride poses a significant risk of hydrodehalogenation (cleavage of the C-Cl bond) under standard hydrogenation conditions. To prevent this, the reaction must be strictly maintained at ambient hydrogen pressure rather than using a pressurized Parr reactor[1].

Step-by-Step Methodology:

-

Setup: In a thoroughly purged reaction vessel, dissolve 2.08 g (8.98 mmol) of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in 15 mL of ethyl acetate (EtOAc)[1].

-

Catalyst Addition: Carefully add 0.57 g of Palladium on Carbon (10 wt% Pd/C) under an inert nitrogen atmosphere to prevent auto-ignition of the catalyst[1].

-

Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂). Maintain the system under a balloon of hydrogen (ambient pressure) and stir vigorously for 1 hour at room temperature[1].

-

Filtration: Once LC-MS confirms the disappearance of the nitro peak and the retention of the chloro isotope pattern, filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc[1].

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography (eluting with a gradient of 0%–10% MeOH in DCM) to isolate the pure aniline derivative[1].

Applications in Drug Discovery: PD-1/PD-L1 Immunomodulators

In modern oncology, blocking the Programmed Cell Death-1 (PD-1) pathway is a validated strategy to "rescue" exhausted T-cells and restore anti-tumor immunity. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a critical building block in the synthesis of small-molecule PD-1/PD-L1 inhibitors. Following the reduction of the nitro group (Protocol 3.2), the resulting ortho-aminophenol undergoes cyclization with various carboxylic acids or aldehydes to form a rigid benzoxazole core . This core acts as the primary pharmacophore that disrupts the PD-1/PD-L1 protein-protein interaction[1].

Synthetic workflow of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in PD-1/PD-L1 modulator development.

Safety, Handling, and Environmental Toxicity

Due to its reactive functional groups, Methyl 3-chloro-4-hydroxy-5-nitrobenzoate requires stringent laboratory safety protocols. According to its Globally Harmonized System (GHS) classification, the compound exhibits the following hazard profile:

-

Health Hazards:

-

H302: Harmful if swallowed.

-

H315 / H317: Causes skin irritation and may cause an allergic skin reaction.

-

H318 / H319: Causes serious eye damage and severe eye irritation.

-

H335: May cause respiratory irritation.

-

-

Environmental Hazards:

-

H410: Very toxic to aquatic life with long-lasting effects.

-

-

Handling Precautions: Must be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat). Storage should be in a tightly sealed container in a dry, well-ventilated area at room temperature, ideally under an inert nitrogen atmosphere to prevent oxidative degradation.

References

- "Heterocyclic compounds as immunomodulators" (Patent US10669271B2)

- "Heterocyclic compounds as immunomodulators" (Patent WO2019191707A1)

Sources

Potential Biological Activities of Substituted Nitrobenzoates: A Technical Guide to Mechanisms, Protocols, and Therapeutic Applications

Executive Summary

Substituted nitrobenzoates—aromatic compounds characterized by a benzene ring bearing both a carboxylate group and at least one nitro group—represent a highly versatile scaffold in modern medicinal chemistry[1]. By strategically substituting the aromatic ring with halogens, alkyl chains, or ester linkages, researchers can precisely tune the molecule's lipophilicity and redox potential. This technical guide explores the core biological activities of substituted nitrobenzoates, detailing the enzymatic causality behind their efficacy, summarizing quantitative biological data, and providing self-validating experimental protocols for drug development professionals.

Chemical Rationale and the "Electronic Switch"

The biological activity of nitroaromatic compounds is fundamentally driven by the strong electron-withdrawing nature of the nitro (-NO₂) group[2]. In a prodrug state, the electronegative nitro group draws electron density away from other substituents on the aromatic ring, rendering the molecule relatively inert.

However, upon encountering specific cellular environments—such as the hypoxic cores of solid tumors or the cytoplasm of specific bacterial pathogens—the nitro group undergoes enzymatic reduction[2][3]. This bioreductive activation acts as an "electronic switch." As the nitro group is reduced to a hydroxylamine (-NHOH) or amine (-NH₂) derivative, it transitions from an electron-withdrawing group to an electron-donating group, unleashing the reactivity of the molecule and generating cytotoxic reactive nitrogen species (RNS)[1][2].

Core Mechanism of Action: Nitroreductase-Mediated Activation

The primary catalysts for the activation of nitrobenzoates are nitroreductases (NTRs) , a diverse family of oxidoreductase enzymes[2]. In bacteria such as Pseudomonas and Mycobacterium tuberculosis, these enzymes initiate the degradation or activation of nitroaromatics[4][5].

The catalysis typically follows a ping-pong bi-bi redox mechanism :

-

Oxidative Half-Reaction: A nicotinamide cofactor (NADH or NADPH) transfers electrons to a tightly bound Flavin Mononucleotide (FMN) moiety within the enzyme[2].

-

Reductive Half-Reaction: The reduced FMN transfers electrons to the terminal electron acceptor—the nitro group of the substituted nitrobenzoate[2].

The sequential two-electron reductions proceed from the nitro (-NO₂) state to a nitroso (-NO) intermediate, and finally to a highly reactive hydroxylamine (-NHOH)[6]. The hydroxylamine derivatives readily form covalent adducts with cellular DNA, leading to lethal DNA damage and apoptosis[2][7].

Caption: Ping-pong bi-bi redox mechanism of nitroreductase-mediated activation of nitrobenzoate prodrugs.

Antimicrobial and Antitubercular Applications

Substituted nitrobenzoates have demonstrated profound efficacy against both Gram-negative bacteria and opportunistic fungal pathogens. The selectivity of these compounds often relies on the differential expression of nitroreductases in microbial cells compared to mammalian host cells[5].

Antitubercular Activity

A prominent application of the nitrobenzoate scaffold is in the treatment of Mycobacterium tuberculosis (Mtb). Libraries of nitrobenzoate esters, particularly those utilizing a 3,5-dinitrobenzoate scaffold, act as potent prodrugs[3][5]. These compounds require activation by the mycobacterial deazaflavin-dependent nitroreductase (Ddn)[5]. By modifying the alkoxy moiety of these esters, researchers can optimize the lipophilicity required to penetrate the notoriously thick, lipid-rich mycobacterial cell wall[5].

Quantitative Antimicrobial Data

Recent comparative analyses have quantified the efficacy of various substituted nitrobenzoates. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against common pathogens[1][8].

Table 1: Biological Activity of Selected Nitrobenzoate Derivatives

| Compound / Scaffold | Target Pathogen | MIC / Effective Concentration | Mechanism / Target |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 µM | Thymidylate kinase (TPMK) interaction / RNS generation[8] |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 31 µM | Enhanced lipophilic penetration / RNS generation[8] |

| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | 50 - 100 µg/mL | Bioreduction to toxic intermediates[1] |

Protocol 1: Standardized Broth Microdilution Assay for MIC Determination

To ensure self-validating and reproducible antimicrobial data, the following protocol must be strictly adhered to[8].

Objective: Determine the MIC of novel nitrobenzoate derivatives against fungal/bacterial isolates.

-

Inoculum Preparation: Suspend microbial colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute the suspension in RPMI-1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) to a final concentration of

to -

Compound Dilution: Prepare a stock solution of the nitrobenzoate derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth. Critical Control: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

-

Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive growth control (no drug) and a negative sterility control (no inoculum). Incubate at 37°C for 18–24 hours[1].

-

Viability Assessment (Self-Validation): Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial respiration. The MIC is recorded as the lowest concentration well that remains blue.

Anticancer Potential: Hypoxia-Activated Prodrugs

Beyond infectious diseases, nitrobenzoates are heavily investigated as anticancer agents[3]. Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia. Mammalian cells express low levels of one-electron reductases (like cytochrome P450 reductase) which can reduce nitroaromatics to a nitro radical anion[6].

In healthy, normoxic tissue, this radical is rapidly re-oxidized by molecular oxygen back to the parent prodrug (a futile cycle), sparing healthy cells. However, in the hypoxic tumor microenvironment, the absence of oxygen allows the reduction to proceed to the cytotoxic hydroxylamine derivative, resulting in targeted tumor ablation[2][7].

Protocol 2: Hypoxic vs. Normoxic Cytotoxicity Screening (MTT Assay)

To validate the hypoxia-selective cytotoxicity of a nitrobenzoate prodrug:

-

Seed human cancer cell lines (e.g., HCT116) in two identical 96-well plates at

cells/well. -

Treat cells with varying concentrations of the nitrobenzoate derivative (0.1 µM to 100 µM).

-

Incubation: Place Plate A in a standard normoxic incubator (20% O₂, 5% CO₂). Place Plate B in a hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂). Incubate both for 72 hours.

-

Quantification: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

-

Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

. An HCR > 10 indicates excellent hypoxia-selective activation.

Experimental Workflow for Nitrobenzoate Development

The successful translation of a nitrobenzoate from a chemical concept to a biological lead requires a rigorous, multi-stage workflow[3]. The diagram below outlines the critical path for evaluating these derivatives.

Caption: General experimental workflow for the discovery and development of bioactive nitrobenzoate derivatives.

Conclusion

Substituted nitrobenzoates are far more than simple chemical intermediates; they are sophisticated "electronic switches" capable of targeted biological action. By understanding the causality between their structural substitutions (which govern lipophilicity and reduction potential) and their enzymatic activation via nitroreductases, researchers can rationally design highly selective antimicrobial and anticancer agents. Strict adherence to validated protocols, such as standardized MIC testing and hypoxic cytotoxicity screening, ensures that the data generated is both robust and translatable to clinical development.

References

-

Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA - PubMed Central (NIH).[Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI.[Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed Central (NIH).[Link]

-

Electrochemical characterization of para- and meta-nitro substituents in aqueous media of new antichagasic pharmaceutical leaders - ResearchGate.[Link]

-

Bacterial Nitroreductase Enzymes - Ackerley Lab.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ackerleylab.com [ackerleylab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate for Advanced Research and Development

This guide provides a comprehensive technical overview of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into its chemical properties, a plausible synthetic route, and its prospective applications, grounded in the principles of modern organic and medicinal chemistry.

Core Molecular and Physicochemical Profile

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a polysubstituted benzene derivative. The strategic placement of its functional groups—a phenolic hydroxyl, an electron-withdrawing nitro group, a chloro substituent, and a methyl ester—creates a unique electronic and steric environment. This arrangement dictates its reactivity and makes it a valuable intermediate for introducing specific pharmacophoric features into more complex molecules.

The core identifiers and physicochemical properties of this compound are summarized below. It is critical for researchers to note that while some data are from experimental sources, others are computationally predicted due to the limited availability of published experimental values for this specific isomer.

| Property | Value | Source |

| IUPAC Name | Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | N/A |

| CAS Number | 40256-81-3 | [1] |

| Molecular Formula | C₈H₆ClNO₅ | BLD Pharm[2] |

| Molecular Weight | 231.59 g/mol | Sigma-Aldrich |

| Physical Form | Solid, Powder | N/A |

| Purity | Commercially available up to 98% | N/A |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and methanol. | Thermo Scientific Chemicals[3] |

| Storage | Sealed in a dry place at room temperature. | BLD Pharm[2] |

Proposed Synthesis Pathway and Experimental Considerations

The rationale for this approach is based on the directing effects of the substituents on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro and ester groups are deactivating. The nitration is expected to occur at the position ortho to the powerful hydroxyl directing group.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis relies on careful control of reaction conditions to manage the exothermic nature of nitration and to favor the desired isomer.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid.

-

Dissolution: Slowly dissolve Methyl 3-chloro-4-hydroxybenzoate in the cooled sulfuric acid, maintaining a low temperature (0-5 °C) using an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, again ensuring the mixture remains cold.

-

Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Causality: The reaction is highly exothermic; slow, controlled addition is paramount to prevent over-nitration and the formation of undesired byproducts. The temperature should be rigorously maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the crude product to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

Utility in Medicinal Chemistry and Drug Development

While specific applications of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in the synthesis of known pharmaceuticals are not widely documented, its structure presents several strategic advantages for its use as a chemical building block in drug discovery. The value of such an intermediate lies in the diverse reactivity of its functional groups.

Key Reactive Sites and Their Potential

Caption: Reactivity map of key functional groups on the core scaffold.

-

The Phenolic Hydroxyl Group: This is a highly versatile functional handle.

-

Etherification: The hydroxyl group can be readily alkylated to introduce a wide variety of side chains. This is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Esterification: Acylation of the phenol can be used to create prodrugs, which may improve bioavailability.

-

-

The Nitro Group: The nitro group is a strong electron-withdrawing group and, more importantly, a synthetic precursor to an amine.[4]

-

Reduction to an Amine: The reduction of the nitro group to an aniline derivative is a fundamental transformation in medicinal chemistry. This resulting amine is a key nucleophile for building more complex structures.

-

Amide and Sulfonamide Formation: The newly formed amine can be acylated to form amides or reacted with sulfonyl chlorides to form sulfonamides. These are prevalent functional groups in a vast number of approved drugs due to their ability to participate in hydrogen bonding with biological targets.

-

-

The Methyl Ester:

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid. This introduces a negatively charged group (at physiological pH) which can be used to improve aqueous solubility or to form ionic interactions with receptor sites.

-

Amidation: The ester can be converted directly to an amide by reaction with an amine, providing another avenue for molecular diversification.

-

-

The Chloro Group: The chloro substituent serves to modify the electronic properties of the ring and provides steric bulk. In some contexts, it can be a site for nucleophilic aromatic substitution, although the conditions required are typically harsh. More commonly, it influences the overall lipophilicity and binding interactions of the molecule with its target.

The presence of these multiple, orthogonally reactive functional groups in a single, well-defined scaffold makes Methyl 3-chloro-4-hydroxy-5-nitrobenzoate a potentially valuable starting material for constructing combinatorial libraries for high-throughput screening or for the rational design of targeted therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Warning).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before commencing any experimental work.

Conclusion

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a chemical intermediate with considerable, albeit largely untapped, potential in the field of drug discovery and development. Its polysubstituted aromatic core provides multiple points for synthetic modification, allowing for the systematic exploration of chemical space around a rigid scaffold. While direct applications in blockbuster drugs have not been identified, its utility as a starting material for creating novel chemical entities is clear from a chemical standpoint. This guide provides the foundational knowledge for researchers to incorporate this versatile building block into their synthetic strategies, with a clear understanding of its properties, synthesis, and potential applications.

References

- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.

- Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 12(10), 4829-4834.

-

ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

- Sahoo, S. K., et al. (2021). Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Medicinal Chemistry.

-

Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

Sources

A Technical Guide to the Synthesis of Nitroaromatic Compounds: From Classical Protocols to Modern Catalytic Systems

Introduction: The Enduring Duality of Nitroaromatic Compounds

Nitroaromatic compounds represent a cornerstone of modern chemistry, serving as indispensable intermediates in the synthesis of a vast array of materials, including pharmaceuticals, dyes, polymers, pesticides, and explosives.[1][2][3] The nitro group, with its potent electron-withdrawing nature, provides unique chemical functionality that is pivotal for further molecular transformations, often acting as a masked or protected aniline group that can be readily accessed through reduction.[4][5] However, this same chemical stability contributes to the recalcitrance of many nitroaromatics in the environment, with their toxicity and potential for bioaccumulation placing them on lists of priority pollutants.[1][3] This duality—their synthetic utility versus their environmental and health impact—drives the continuous evolution of synthetic methodologies. This guide provides an in-depth exploration of the synthesis of these vital compounds, from the foundational principles of electrophilic nitration to the sophisticated, selective, and sustainable approaches that define the state of the art.

Chapter 1: The Cornerstone of Nitration: Electrophilic Aromatic Substitution

For over a century, the workhorse for synthesizing nitroaromatic compounds has been electrophilic aromatic substitution (EAS).[6][7] The process is fundamentally robust but demands a thorough understanding of its mechanism and stringent control over its highly energetic nature.

The Ingold-Hughes Mechanism: Activating the Electrophile

The direct nitration of an aromatic ring requires a potent electrophile, as the delocalized π-system of the arene is a relatively weak nucleophile.[8] The classical approach, still widely used, employs a mixture of concentrated nitric acid and sulfuric acid.[9] The role of sulfuric acid is not merely as a solvent but as a crucial activating agent; it protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺) , the true electrophile in this reaction.[8][10][11]

The mechanism proceeds in two primary steps:

-

Attack and Formation of the σ-Complex: The nitronium ion attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex (also referred to as a Wheland intermediate).[12][13] This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[13][14]

-

Deprotonation and Re-aromatization: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group.[9] This restores the aromatic π-system and yields the final nitroaromatic product. The sulfuric acid is regenerated, allowing it to act catalytically.[9]

Caption: The two-stage mechanism of classical electrophilic aromatic nitration.

Field-Proven Protocol: Mixed-Acid Nitration of Benzene

This protocol describes a standard laboratory-scale nitration. The causality behind these steps lies in managing the reaction's potent exothermicity and ensuring the safe handling of highly corrosive acids.[4]

Self-Validating System: Successful nitration is validated by the isolation of a product with the expected physical properties (e.g., melting point, refractive index) and spectroscopic data (NMR, IR) corresponding to nitrobenzene. The distinct yellow color is also a preliminary indicator.

Materials:

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Benzene

-

Ice-water bath

-

Separatory funnel

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Distillation apparatus

Step-by-Step Methodology:

-

Safety First: Don all appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11][15] This entire procedure MUST be performed in a certified chemical fume hood.[11]

-

Prepare the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid. The order of addition is critical to control the exotherm. Stir the mixture gently and allow it to cool to below 10°C. Causality: This pre-cooling step is essential to prevent thermal runaway and reduce the formation of byproducts.

-

Slow Addition of Substrate: While maintaining the low temperature and stirring, add benzene dropwise to the nitrating mixture. The reaction temperature must be kept below 55-60°C.[9] Causality: Exceeding this temperature significantly increases the risk of dinitration and uncontrolled side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. This will quench the reaction and cause the crude nitrobenzene to separate as a dense, oily yellow layer.

-

Workup: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again. Causality: The neutralization step is crucial to remove acid catalysts, which could otherwise degrade the product upon heating during distillation.

-

Drying and Purification: Dry the crude nitrobenzene over anhydrous magnesium sulfate, filter, and purify by distillation.

Chapter 2: Evolving the Paradigm: Modern Synthetic Strategies

While effective, classical nitration suffers from drawbacks, including the use of large quantities of corrosive acids, generation of significant acid waste, and sometimes poor regioselectivity.[16] Modern methods aim to overcome these limitations by employing catalysis and alternative reaction pathways.

Transition-Metal Catalyzed Nitration

A significant advancement has been the use of transition-metal complexes to catalyze nitration under much milder conditions.[17][18] These methods often use more benign nitrating agents and can offer improved regioselectivity and functional group tolerance.[18] Various metals, including cobalt, copper, nickel, and palladium, have been shown to be effective.[17][19] For instance, palladium-catalyzed ipso-nitration allows for the conversion of arylboronic acids or aryl halides to nitroaromatics using simple nitrite salts.[7]

Causality: The role of the transition metal is often to facilitate a single-electron transfer (SET) process or to enable a C-H activation pathway, bypassing the need for the harshly acidic generation of NO₂⁺.[18] This allows the reaction to proceed at or near room temperature, preserving sensitive functional groups on the substrate.[17]

| Catalyst System | Substrate Type | Nitrating Agent | Typical Conditions | Yield (%) | Reference |

| [Co(NH₃)₅Cl]Cl₂ | Activated Arenes | 69% HNO₃ | Room Temperature | >90 | [17] |

| Mn(acac)₃ | Aromatic Compounds | 69% HNO₃ | Room Temperature | High | [17] |

| Pd(OAc)₂ / Ligand | Arylboronic Acids | NaNO₂ | 80-100 °C | 70-95 | [7] |

| Ni(acac)₂ | Arenes (para-selective) | tBuONO | 60 °C | 60-85 | [18] |

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of a nitro group can be leveraged to introduce another nitro group via Nucleophilic Aromatic Substitution (SNAr). In this pathway, a nucleophile attacks an electron-deficient aromatic ring that already contains one or more nitro groups and a suitable leaving group (e.g., a halide).[14] While less common for introducing the first nitro group, it is a key strategy for synthesizing polynitrated compounds.

A related and powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This allows for the formal substitution of a hydrogen atom on a nitro-activated ring by a nucleophile carrying a leaving group.[20][21] This process avoids the need for a pre-installed leaving group like a halogen, making it a more atom-economical approach.[21]

Chapter 3: The Green Chemistry Imperative

In response to the environmental impact of traditional nitration, a suite of "green" methodologies has been developed, prioritizing safety, waste reduction, and energy efficiency.[16]

Caption: Contrasting workflows of classical and green nitration strategies.

-

Solid-Acid Catalysis: Replacing liquid sulfuric acid with solid catalysts like zeolites or sulfated zirconia offers immense advantages.[7][16] These catalysts are non-corrosive, easily separated by filtration, and can often be regenerated and reused, drastically reducing acid waste.[16] The shape-selective properties of zeolites can also impart enhanced regioselectivity.[16]

-

Biocatalysis: Enzymes, such as peroxidases, can catalyze the nitration of specific substrates like phenols with remarkable regioselectivity under exceptionally mild aqueous conditions.[16] This approach is ideal for complex, temperature-sensitive molecules.[16]

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times and often increase product yields compared to conventional heating.[16]

-

Photocatalysis: This emerging technique uses light energy to generate nitrating species in situ from precursors like nitrite ions, often mediated by a semiconductor photocatalyst like TiO₂.[16][22] It offers the potential for highly controlled reactions at ambient temperature and pressure.[16]

Chapter 4: A Culture of Safety in Nitration Chemistry

The synthesis of nitroaromatic compounds is unforgiving of procedural errors. The reagents are hazardous, and the reactions are often highly exothermic.[4] A deep-seated culture of safety is not optional; it is a prerequisite for any work in this area.

Core Hazards:

-

Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause devastating burns upon contact.[11][15][23]

-

Thermal Runaway: Nitration reactions generate significant heat. If this heat is not effectively dissipated, the reaction rate can accelerate uncontrollably, leading to violent decomposition or explosion.[15]

-

Explosion Hazard: Mixtures of nitric acid with many organic compounds can be sensitive high explosives, especially if they approach stoichiometric compositions.[4] Polynitrated compounds are often explosive themselves.

-

Toxicity: Fumes from nitric acid and the nitrogen dioxide gas (NO₂) produced as a byproduct are highly toxic and can cause severe respiratory damage.[15][23]

Caption: A logical flowchart for conducting a risk assessment before any nitration experiment.

Mandatory Safety Protocols:

-

Engineering Controls: All nitrations must be performed in a properly functioning chemical fume hood. For larger-scale reactions, a blast shield is necessary.[15]

-

Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[11][15]

-

Emergency Preparedness: An appropriate neutralizing agent (e.g., sodium bicarbonate) and spill containment kits must be immediately accessible.[15] Emergency eyewash and shower stations are non-negotiable.[15][23]

-

Procedural Discipline: Never deviate from the established protocol. Always add reagents in the correct order and control the rate of addition to manage the temperature. Never work alone.

Conclusion and Future Outlook

The synthesis of nitroaromatic compounds has evolved significantly from its origins in bulk industrial processes. While classical mixed-acid nitration remains a powerful and relevant tool, the field is increasingly driven by the principles of modern catalysis and green chemistry. The future of nitroaromatic synthesis will undoubtedly focus on the development of highly selective, efficient, and reusable catalysts that operate under mild, environmentally benign conditions.[18][24] Transition metal-catalyzed C-H activation and biocatalytic approaches, in particular, hold immense promise for constructing complex nitroaromatic molecules with surgical precision, minimizing waste and enhancing the inherent safety of these essential chemical transformations.

References

- Green Synthesis of Nitroaromatic Compounds: Application Notes and Protocols - Benchchem.

- Mild and Efficient Nitration of Aromatic Compounds Mediated by Transition-Metal Complexes: Synthetic Communications - Taylor & Francis.

- Nitration reaction safety - YouTube.

- Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals.

- Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI.

- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.

- Recent advances in transition metal-catalyzed C(sp 2 )–H nitration - RSC Publishing.

- Nitration of Arenes (A-Level) | ChemistryStudent.

- Nitration of aromatic compounds mediated by transition-metal complexes... - ResearchGate.

- Recent Advances in the Synthesis of Aromatic Nitro Compounds - ResearchGate.

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.

- Scheme 1. Nitration of aromatic compounds mediated by transition-metal complexes. - ResearchGate.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Electrophilic Substitution Mechanism in Nitration - Unacademy.

- Oxidative nucleophilic substitution of hydrogen in nitroaromatics with potassium alkoxides - an efficient access to selectively substituted benzene rings - RSC Publishing.

- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications.

- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC.

- Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable.

- Products of nitration of aromatic and heteroaromatic compounds by some transition-metal nitrato-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace.

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC.

- Nitration Reactions | Continuous Flow Processing - Vapourtec.

- Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds | The Journal of Organic Chemistry - ACS Publications - ACS.org.

- Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI.

- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.

- How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF - ResearchGate.

- A green chemical approach for nitration of aromatic compounds - ResearchGate.

- (Green) Photocatalytic Synthesis Employing Nitroaromatic Compounds | MRS Online Proceedings Library (OPL) | Cambridge Core.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

Sources

- 1. journals.asm.org [journals.asm.org]